Aminoguanidine bicarbonate
Overview
Description
Aminoguanidine bicarbonate is a chemical compound used as a precursor for the preparation of aminoguanidine compounds . It has good selective reducing properties and has been used by the dye, pharmaceutical, and photographic industries . It is a white solid, slightly soluble in water .
Synthesis Analysis
Aminoguanidinium bicarbonate can be prepared by reacting calcium cyanamide with hydrazine sulfate. It can also be easily prepared by reducing nitroguanidine with zinc powder .Molecular Structure Analysis
The molecular formula of Aminoguanidine bicarbonate is C2H8N4O3 and its molecular weight is 136.1099 . The IUPAC Standard InChI is InChI=1S/CH6N4.CH2O3/c2-1(3)5-4;2-1(3)4/h4H2, (H4,2,3,5); (H2,2,3,4) .Chemical Reactions Analysis
The reaction of 2, n-pyridinedicarboxylic acids (H2pydc) (n = 3, 4, 5, and 6) with the base guanylhydrazine bicarbonate [(H2N)2C=N(H)NH2][HCO3] in different mole ratios has yielded three types of salts . Aminoguanidine bicarbonate not only forms salts with carboxylic acids but also condenses with acids under acidic conditions to form hydrazides .Physical And Chemical Properties Analysis
Aminoguanidine bicarbonate is a white solid, slightly soluble in water . It has a density of 1.6 g/cm3, a melting point of 170-172°C (dec.) (lit.), and a pKa of 6.19 at 20°C for a 5 g/l aqueous solution .Scientific Research Applications
Anti-Inflammatory and Anti-Cancer Drugs
Aminoguanidine bicarbonate derivatives have been found to have important medicinal properties . They are chemically stable and heat stable, which makes them suitable for use as bioisosteres in pharmaceutical production . In particular, they have been used in the development of anti-inflammatory and anti-cancer drugs .
Antimicrobial Agents
The aminoguanidine bicarbonate scaffold has been part of several clinically used drugs, including antimicrobial agents . These drugs are used to treat infections caused by microorganisms.
Antifungal Agents
Aminoguanidine bicarbonate derivatives have also been used in the development of antifungal agents . These drugs are used to treat fungal infections.
Antibacterial Agents
Aminoguanidine bicarbonate derivatives have been used in the development of antibacterial agents . These drugs are used to treat bacterial infections.
Antiviral Agents
Particularly, aminoguanidine bicarbonate derivatives have been used in the development of antiviral agents, specifically anti-HIV agents .
Antitubercular Agents
Aminoguanidine bicarbonate derivatives have been used in the development of antitubercular agents . These drugs are used to treat tuberculosis.
Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles
Aminoguanidine bicarbonate has been used in the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles from carboxylic acids . This method increases the synthetic accessibility of these widely used building blocks, expanding the structural diversity of compounds containing a triazole moiety for the needs of drug discovery .
Protection Against Chromosomal Damage
Aminoguanidine bicarbonate has been found to protect cells infected with adenovirus from chromosomal damage . This property makes it a valuable tool in biological research and potential therapeutic applications.
Mechanism of Action
Target of Action
Aminoguanidine bicarbonate primarily targets diamine oxidase and inducible nitric oxide synthase (iNOS) . Diamine oxidase is an enzyme that catalyzes the oxidative deamination of biologically active diamines such as histamine and putrescine . iNOS is an enzyme associated with the production of large quantities of nitric oxide in response to cytokines .
Mode of Action
Aminoguanidine bicarbonate acts as a specific and highly effective inhibitor of diamine oxidase and iNOS . It interacts with 3-deoxyglucosone, glyoxal, methylglyoxal, and related dicarbonyls, converting these reactive species into less reactive heterocycles . This action reduces the levels of advanced glycation end products (AGEs), which are associated with the pathogenesis of secondary complications to diabetes and cardiovascular changes in aging .
Biochemical Pathways
Aminoguanidine bicarbonate affects several biochemical pathways. It inhibits the formation of AGEs, which are formed through the Maillard reaction, a non-enzymatic reaction between reducing sugars and free amino groups of proteins . By inhibiting AGE formation, aminoguanidine can prevent the cross-linking of proteins and the subsequent pathological effects . Additionally, by inhibiting iNOS, aminoguanidine can reduce the production of nitric oxide, a molecule involved in various physiological and pathological processes .
Pharmacokinetics
It is known to be soluble in water , suggesting that it could be absorbed and distributed in the body following oral administration
Result of Action
The inhibition of AGE formation by aminoguanidine can prevent various complications associated with diabetes and aging . For example, it can prevent arterial stiffening and cardiac hypertrophy . In addition, by inhibiting iNOS, aminoguanidine can reduce the production of nitric oxide, potentially mitigating the harmful effects of excessive nitric oxide production .
Action Environment
The action of aminoguanidine bicarbonate can be influenced by various environmental factors. For example, its solubility in water suggests that it could be affected by the hydration status of the body Additionally, its effectiveness could potentially be influenced by factors such as pH and the presence of other substances in the body.
Safety and Hazards
Aminoguanidine bicarbonate may cause an allergic skin reaction and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-aminoguanidine;carbonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.CH2O3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H2,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXHZHQQWQTQMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.C(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062537 | |
Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
Source | EPA DSSTox | |
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Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
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Product Name |
Aminoguanidine bicarbonate | |
CAS RN |
2200-97-7, 2582-30-1 | |
Record name | Aminoguanidine carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2200-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aminoguanidine bicarbonate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=2582-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Carbonic acid, compd. with hydrazinecarboximidamide | |
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Record name | Aminoguanidine bicarbonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminoguanidine bicarbonate | |
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Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
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Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
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Record name | Aminoguanidinium hydrogen carbonate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common starting materials used to synthesize aminoguanidine bicarbonate?
A1: Aminoguanidine bicarbonate is typically synthesized using hydrazine hydrate and either cyanamide [, ] or lime nitrogen (calcium cyanamide) []. Ammonium bicarbonate and carbon dioxide are also employed in the synthesis process [, ].
Q2: What is the molecular formula and weight of aminoguanidine bicarbonate?
A2: The molecular formula of aminoguanidine bicarbonate is CH6N4O • H2CO3. Its molecular weight is 138.1 g/mol [, ].
Q3: What spectroscopic techniques are used to characterize aminoguanidine bicarbonate?
A3: Aminoguanidine bicarbonate can be characterized using several spectroscopic techniques including:
- NMR Spectroscopy (1H, 13C, 119Sn): Provides structural information about the compound and its complexes. [, , ]
- Infrared Spectroscopy (IR): Identifies functional groups and analyzes bonding patterns within the molecule. [, , , ]
- UV-Vis Spectrophotometry: Used for quantitative determination of aminoguanidine bicarbonate. []
Q4: Are there any specific crystallographic studies on aminoguanidine bicarbonate or its derivatives?
A4: Yes, single-crystal X-ray diffraction studies have been conducted on aminoguanidine nitrate ([NH2NHC(NH2)2]NO3), revealing its triclinic crystal system and specific bond lengths and angles. [] Furthermore, crystal structures of several energetic salts derived from 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4 TTP) and aminoguanidine bicarbonate have also been determined. []
Q5: What are the primary reactions aminoguanidine bicarbonate participates in?
A5: Aminoguanidine bicarbonate readily participates in condensation reactions, particularly with:
- Carboxylic acids: Forms 5-substituted 3-amino-1,2,4-triazoles, important building blocks in organic synthesis. []
- Aldehydes: Generates Schiff base derivatives, which have shown potential as anticonvulsant agents. [, ]
Q6: Can aminoguanidine bicarbonate act as a ligand in metal complexes?
A6: Yes, aminoguanidine bicarbonate can act as a ligand forming carbonate and semicarbazide complexes with tin(IV). These complexes have been characterized using spectroscopic methods, revealing different coordination modes depending on the organotin precursor. []
Q7: What are the main biological activities attributed to aminoguanidine bicarbonate?
A7: Aminoguanidine bicarbonate has been investigated for several biological activities, including:
- Inhibition of Advanced Glycation End Product (AGE) formation: By inhibiting the formation of AGEs, aminoguanidine bicarbonate shows potential in mitigating diabetic complications like delayed wound healing [] and pulmonary fibrosis [].
- Nitric Oxide Synthase (NOS) inhibition: It can inhibit NOS, particularly the inducible isoform (iNOS), although its effect on ovulation in rat ovaries appears dependent on the specific NOS isoform targeted. []
- Anticonvulsant activity: Certain 5,6-bis aryl 1,2,4-triazine derivatives synthesized from aminoguanidine bicarbonate have shown promising anticonvulsant activity in vivo. []
Q8: How does aminoguanidine bicarbonate affect wound healing in diabetic models?
A8: Aminoguanidine bicarbonate has been shown to improve wound healing in diabetic rats. It achieves this by:
- Preserving collagen ultrastructure: Diabetic rats treated with aminoguanidine displayed a more organized collagen fiber arrangement in wound tissue compared to untreated controls. []
- Restoring transforming growth factor-β1 (TGF-β1) expression: Aminoguanidine treatment led to strong TGF-β1 expression in granulation tissue and intact skin of diabetic rats, similar to levels observed in healthy controls. []
Q9: Is there evidence of aminoguanidine bicarbonate influencing lung function?
A9: Research indicates that aminoguanidine bicarbonate can influence lung function:
- Protective effect against lung injury: Aminoguanidine showed a protective effect against acute lung injury induced by the influenza A (H1N1)pdm09 virus in mice with diabetes mellitus. This protection was linked to reduced mortality, hypoxia, lung damage, inflammation, and AGE levels in the lungs. []
- Modulation of ventilation: While aminoguanidine can reduce the ventilatory response to hypoxia induced by IL-1β, suggesting a role of iNOS in this process, [] it had no significant effect on nitric oxide levels within wound tissue in diabetic rats, [] indicating a complex interplay between aminoguanidine, NO, and respiratory function.
Q10: Are there any studies on the potential use of aminoguanidine bicarbonate as an anti-cancer agent?
A10: While the provided research papers do not specifically address anti-cancer activity, some studies suggest organotin compounds, particularly triorganotin derivatives, possess significant activity against cancer cell lines. [] As aminoguanidine bicarbonate forms complexes with organotin compounds, further research is needed to explore the potential of these complexes in anti-cancer applications.
Q11: What is the role of aminoguanidine bicarbonate in cosmetic formulations?
A11: Aminoguanidine bicarbonate can be incorporated into cosmetic formulations, particularly antiperspirant sticks, as a guanidine constituent. When combined with dibenzylidene sorbitol, it contributes to the gel-like consistency of the product while potentially enhancing stability. []
Q12: What analytical methods are used for the quality control of aminoguanidine bicarbonate?
A12: Several analytical methods are employed to ensure the quality and purity of aminoguanidine bicarbonate, including:
- Assay for purity: Determines the percentage of aminoguanidine bicarbonate present in a sample. []
- Insoluble matter in hydrochloric acid: Measures the amount of material that does not dissolve in hydrochloric acid, indicating impurities. []
- Moisture content determination: Assesses the amount of water present in the sample. []
- Residue on ignition: Determines the amount of inorganic material remaining after the sample is heated to high temperatures. []
- Sulfate and chloride content: Measures the levels of sulfate and chloride impurities present in the sample. []
Q13: Are there any specific challenges related to the formulation and stability of aminoguanidine bicarbonate?
A13: While specific challenges are not explicitly discussed in the provided research papers, the inclusion of aminoguanidine bicarbonate in a cosmetic formulation with dibenzylidene sorbitol required careful mixing procedures to avoid the destruction of the gel-forming agent. [] This highlights the importance of considering the compatibility and stability of aminoguanidine bicarbonate in various formulations and developing appropriate strategies to overcome potential challenges.
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